4-Methoxy-1-nitro-dibenzofuran
Description
Overview of the Dibenzofuran (B1670420) Core Structure in Heterocyclic Chemistry
Dibenzofuran is a heterocyclic organic compound featuring a central furan (B31954) ring fused to two benzene (B151609) rings. wikipedia.org This aromatic structure is a white, volatile solid that is soluble in nonpolar organic solvents and is naturally found in coal tar. wikipedia.orgbiointerfaceresearch.com The dibenzofuran framework is thermally stable and serves as a fundamental building block in the synthesis of more complex molecules. wikipedia.orgbiointerfaceresearch.com Its planarity and aromaticity make it a subject of interest in various chemical studies, including those focused on electronic properties and reactivity. rsc.orgnih.govnih.govacs.org The numbering of the carbon atoms in the dibenzofuran ring follows a standardized convention, which is crucial for unambiguously identifying the positions of substituents. wikipedia.org
The reactivity of dibenzofuran allows it to undergo electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions. wikipedia.orgbiointerfaceresearch.com This capacity for functionalization is key to the development of a wide array of dibenzofuran derivatives with tailored properties.
Importance of Methoxy (B1213986) and Nitro Substituents in Organic Synthesis and Molecular Design
The introduction of functional groups, such as methoxy (-OCH₃) and nitro (-NO₂), onto a core molecular structure can significantly alter its physical and chemical properties.
The methoxy group is an electron-donating group when attached to an aromatic ring at the para position, a property that can influence the reactivity of the entire molecule. wikipedia.org It consists of a methyl group bonded to an oxygen atom and is a common feature in many organic compounds, including ethers. fiveable.meontosight.aiucla.edu The presence of a methoxy group can affect a molecule's solubility, boiling point, and reactivity. fiveable.meontosight.ai In organic synthesis, methoxy groups can act as directing groups in electrophilic aromatic substitution and can also serve as protecting groups for hydroxyl functionalities. fiveable.me
The nitro group , in contrast, is a strong electron-withdrawing group. wikipedia.orgtaylorandfrancis.com This property deactivates aromatic rings towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org The nitro group's ability to modulate the electronic character of a molecule makes it a valuable component in the design of various functional materials. nih.govmdpi.com It is known to be a key functional group in a range of compounds with diverse chemical applications. wikipedia.orgnih.govmdpi.com
Research Landscape of 4-Methoxy-1-nitro-dibenzofuran and Related Compounds
Data Tables
Table 1: Properties of Dibenzofuran
| Property | Value |
| Chemical Formula | C₁₂H₈O |
| Molar Mass | 168.19 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 81 to 85 °C |
| Boiling Point | 285 °C |
| Solubility in water | Insoluble |
Source: wikipedia.org
Table 2: General Properties of Methoxy and Nitro Functional Groups
| Functional Group | Formula | Electronic Effect | Influence on Aromatic Ring Reactivity |
| Methoxy | -OCH₃ | Electron-donating (at para position) | Activating for electrophilic substitution |
| Nitro | -NO₂ | Electron-withdrawing | Deactivating for electrophilic substitution, Activating for nucleophilic substitution |
Sources: wikipedia.orgfiveable.mewikipedia.orgtaylorandfrancis.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H9NO4 |
|---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
4-methoxy-1-nitrodibenzofuran |
InChI |
InChI=1S/C13H9NO4/c1-17-11-7-6-9(14(15)16)12-8-4-2-3-5-10(8)18-13(11)12/h2-7H,1H3 |
InChI Key |
OYLVGSFDABWDOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)[N+](=O)[O-])C3=CC=CC=C3O2 |
Origin of Product |
United States |
Advanced Chemical Reactivity and Transformation Studies of 4 Methoxy 1 Nitro Dibenzofuran
Electrophilic Aromatic Substitution Patterns on the Dibenzofuran (B1670420) Scaffold
The dibenzofuran ring system, a key structural motif in many biologically active compounds, undergoes electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the aromatic rings. In the case of dibenzofuran itself, electrophilic attack generally occurs at the 2, 8, 3, and 7 positions. The presence of a methoxy (B1213986) group, an activating group, and a nitro group, a deactivating group, on the dibenzofuran scaffold significantly influences the regioselectivity of further electrophilic substitutions.
The methoxy group at the 4-position is an ortho, para-directing activator. chemicalforums.comlibretexts.org This is due to the resonance donation of its lone pair of electrons into the aromatic ring, which stabilizes the carbocation intermediate formed during electrophilic attack at these positions. Conversely, the nitro group at the 1-position is a meta-directing deactivator. libretexts.orgmasterorganicchemistry.com Its strong electron-withdrawing nature destabilizes the carbocation intermediates at the ortho and para positions, thus favoring attack at the meta position.
Therefore, in 4-Methoxy-1-nitro-dibenzofuran, the directing effects of the two substituents are in opposition. The activating methoxy group directs incoming electrophiles to the 3- and 5-positions, while the deactivating nitro group directs them to the 2- and 9b-positions (meta to the nitro group). The ultimate substitution pattern will depend on the specific electrophile and reaction conditions, with the stronger activating effect of the methoxy group likely dominating. For instance, nitration of dibenzofuran itself yields 3-nitrodibenzofuran, and further nitration gives 3,7-dinitrodibenzofuran. However, the presence of the methoxy and nitro groups in this compound will alter this outcome.
Reactivity of the Nitro Group: Reduction and Further Functionalization
The nitro group in this compound is susceptible to reduction, a common transformation for nitroarenes. youtube.com This reduction can be achieved using various reagents, such as tin(II) chloride in the presence of a strong acid, or catalytic hydrogenation. psu.edu The reduction of the nitro group yields the corresponding amine, 4-methoxy-dibenzofuran-1-amine.
This amino-dibenzofuran derivative serves as a versatile intermediate for further functionalization. The amino group can be diazotized and subsequently replaced by a variety of other functional groups, including halogens, cyano, and hydroxyl groups, through Sandmeyer-type reactions. Furthermore, the amine can undergo acylation, alkylation, and other reactions characteristic of aromatic amines, allowing for the introduction of a wide range of substituents at the 1-position of the dibenzofuran core.
Reactivity of the Methoxy Group: Demethylation and Ether Cleavage
The methoxy group at the 4-position of this compound can be cleaved to yield the corresponding phenol (B47542), 4-hydroxy-1-nitro-dibenzofuran. This demethylation is typically achieved by treatment with strong acids such as hydrogen bromide or hydrogen iodide, or with Lewis acids like boron tribromide. researchgate.net Another method involves heating with pyridine (B92270) hydrochloride. researchgate.net
The resulting phenol can then be used in a variety of subsequent reactions. The hydroxyl group can be alkylated to introduce different ether functionalities, or acylated to form esters. The phenolic hydroxyl group also activates the aromatic ring towards further electrophilic substitution, reinforcing the directing effect to the positions ortho and para to it.
Photochemical Transformations: Uncaging Mechanisms and Kinetics
Nitrodibenzofuran (NDBF) derivatives, including this compound, have garnered significant interest as photoremovable protecting groups, or "caging" groups. iris-biotech.de These molecules can mask the function of a bioactive molecule until they are "uncaged" by light, allowing for precise spatiotemporal control over biological processes. sci-hub.seumn.edu The photochemical release of the protected molecule is typically initiated by UV or near-IR light. iris-biotech.de
One-Photon Photolysis of Nitrodibenzofuran Derivatives
Nitrodibenzofuran-based caging groups exhibit efficient uncaging upon one-photon absorption of UV light. nih.govrsc.org For example, cysteine-containing peptides with the thiol group protected by an NDBF group are effectively deprotected upon irradiation at 365 nm. acs.orgacs.org The photolysis process involves the absorption of a single photon, which excites the NDBF chromophore to a higher energy state. This leads to a series of intramolecular rearrangements, ultimately resulting in the cleavage of the bond connecting the NDBF moiety to the protected molecule. The NDBF chromophore itself is converted into a less reactive species. Studies have shown that NDBF-caged compounds have high quantum yields for photolysis, making them highly efficient for uncaging applications. researchgate.net
Two-Photon Excitation and Action Cross-Sections of Methoxy-Substituted Derivatives
A significant advantage of NDBF-based caging groups is their sensitivity to two-photon excitation (TPE). acs.orgnih.gov TPE utilizes near-infrared (NIR) light, which is less damaging to biological tissues and allows for deeper penetration. sci-hub.se The simultaneous absorption of two lower-energy photons excites the chromophore to the same energy level as one higher-energy photon.
The efficiency of two-photon uncaging is quantified by the two-photon action cross-section (δu). Methoxy-substituted NDBF derivatives have been shown to possess improved two-photon action cross-sections compared to their unsubstituted counterparts. nih.govnih.gov For instance, a methoxy-substituted NDBF protecting group for cysteine exhibited a two-photon action cross-section of 0.71–1.4 GM (Goeppert-Mayer units). nih.govnih.gov This enhanced TPE efficiency makes these compounds particularly valuable for in vivo applications where precise spatial and temporal control is crucial. sci-hub.se
Influence of Methoxy Substitution on Photolysis Rate and Efficiency
The introduction of a methoxy group onto the nitrodibenzofuran scaffold has a notable impact on its photochemical properties. The methoxy group, being an electron-donating group, can influence the electronic structure of the chromophore and, consequently, its absorption spectrum and photolysis quantum yield.
In some cases, the addition of a methoxy group to a photoremovable protecting group can lead to a decrease in the quantum yield of photolysis. However, in the case of NDBF derivatives, the methoxy substituent has been found to be beneficial. For example, a 7-methoxy-substituted nitrodibenzofuranmethyl thioether demonstrated excellent cleavage efficiency when irradiated at 350 nm. researchgate.net Furthermore, the methoxy substitution can shift the absorption maximum to longer wavelengths, which can be advantageous for certain applications. nih.gov For example, the installation of a methoxy group on an NDBF derivative increased the absorption maximum from 320 nm to 355 nm. nih.gov This red-shift can allow for the use of less energetic and potentially less harmful light sources for uncaging.
| Compound | One-Photon Excitation Wavelength (nm) | Two-Photon Excitation Wavelength (nm) | Two-Photon Action Cross-Section (GM) | Reference |
| NDBF-caged cysteine peptide | 365 | 800 | - | acs.orgacs.org |
| Methoxy-substituted NDBF-caged cysteine | - | - | 0.71-1.4 | nih.govnih.gov |
| 7-methoxy-substituted nitrodibenzofuranmethyl thioether | 350 | - | - | researchgate.net |
Photochemical Reaction Pathways and Product Characterization
The photochemical behavior of nitroaromatic compounds is a well-established field, with applications ranging from synthesis to the development of photolabile protecting groups. The nitrodibenzofuran (NDBF) chromophore, in particular, has been identified as a highly efficient photolabile caging group. acs.orgacs.orgnih.gov The presence of a nitro group on the dibenzofuran skeleton renders the molecule susceptible to photochemical transformations upon absorption of UV light.
The general mechanism for the photolysis of nitroaromatic compounds often involves an initial excitation to a singlet state, followed by intersystem crossing to a triplet state. This excited triplet state can then undergo various reactions, including hydrogen abstraction or rearrangement. For nitrodibenzofuran derivatives used as photocages, irradiation typically leads to the cleavage of a specific bond, releasing a protected molecule. researchgate.netresearchgate.net This process is often initiated by an intramolecular hydrogen abstraction by the excited nitro group from an adjacent benzylic position, leading to the formation of an aci-nitro intermediate. Subsequent rearrangement and hydrolysis result in the release of the caged molecule and the formation of a nitroso-containing byproduct. instras.com
The introduction of a methoxy substituent on the dibenzofuran ring, as in this compound, is known to influence the photochemical properties of the chromophore. Methoxy groups are strong electron-donating groups and can shift the absorption maximum of the molecule to longer, less-damaging wavelengths of light. nih.gov This red shift is advantageous for applications in biological systems. However, the effect of a methoxy group on the quantum yield of photolysis can vary. While some studies on related nitroaromatic compounds have shown a decrease in quantum yield upon methoxylation, others have reported the development of methoxy-substituted NDBF-based protecting groups with improved two-photon action cross-sections. nih.govnih.gov
Due to the lack of specific experimental data for the photolysis of this compound, the exact nature of its photoproducts remains to be elucidated. However, based on the known reactivity of related nitrodibenzofurans, it is plausible that photolysis in the presence of a hydrogen source could lead to the reduction of the nitro group or cleavage of the methoxy group. The characterization of such products would typically involve techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
| Property | General Observation for Nitrodibenzofuran Derivatives | Potential Influence of 4-Methoxy-1-nitro Substitution |
| Excitation Wavelength | Typically in the UV-A region (around 320-365 nm) acs.orgresearchgate.net | Potential red-shift to longer wavelengths due to the methoxy group. nih.gov |
| Quantum Yield (Φ) | Generally high for NDBF-based photocages (can be up to 0.7). nih.gov | May be altered by the electronic effects of the methoxy group. nih.gov |
| Key Intermediates | Excited triplet state, aci-nitro intermediate. instras.com | Expected to follow a similar pathway. |
| Potential Photoproducts | Nitroso-dibenzofuran derivatives, products of nitro group reduction (aminodibenzofurans), or ring-opened products depending on the reaction conditions and substrate. | Specific products for this compound are not documented. |
Radical Reactions and Mechanistic Investigations
The presence of a nitro group makes this compound a prime candidate for participating in radical reactions. Nitroaromatic compounds are known to readily accept an electron to form a radical anion. This species can be a key intermediate in various chemical transformations.
One of the most relevant radical reaction pathways for this class of compounds is the SRN1 (substitution, radical-nucleophilic, unimolecular) reaction. The SRN1 mechanism is a chain reaction that proceeds through radical and radical anion intermediates and has been utilized for the synthesis of substituted dibenzofurans. umn.eduresearchgate.net The general steps of an SRN1 reaction involving a nitroaromatic compound are:
Initiation: An electron is transferred to the nitroaromatic substrate to form a radical anion.
Propagation: The radical anion fragments to give a radical and an anion. The aryl radical then reacts with a nucleophile to form a new radical anion, which can then transfer an electron to another molecule of the starting material, thus propagating the chain.
Termination: The chain reaction is terminated by various radical combination or disproportionation reactions.
For this compound, the formation of its radical anion would be the initial step in such a process. The stability and subsequent reactivity of this radical anion would be influenced by both the nitro and the methoxy groups. The electron-withdrawing nitro group is essential for the initial electron capture, while the electron-donating methoxy group would modulate the electron density distribution in the aromatic system.
The study of these radical intermediates can be carried out using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. EPR is a powerful tool for the detection and characterization of paramagnetic species like radical anions. The EPR spectrum of the this compound radical anion would provide information about the distribution of the unpaired electron spin density over the molecule, which is crucial for understanding its reactivity. While specific EPR studies on this compound are not available in the literature, extensive research has been conducted on the EPR of other nitroaromatic radical anions.
| Aspect | General Characteristics of Nitroaromatic Radical Anions | Anticipated Features for this compound Radical Anion |
| Formation | Readily formed by chemical or electrochemical reduction, or by photo-induced electron transfer. | Expected to form under similar conditions. |
| Key Intermediate In | SRN1 reactions, reductive cyclizations. umn.eduresearchgate.net | Could potentially undergo SRN1 reactions with suitable nucleophiles. |
| EPR Spectroscopy | Characterized by hyperfine coupling to the nitrogen nucleus of the nitro group and to the aromatic protons. | The EPR spectrum would be expected to show a primary splitting from the 14N nucleus of the NO2 group, with further hyperfine structure from the aromatic protons and potentially the methoxy protons. |
| Reactivity | Can act as a nucleophile or fragment to form an aryl radical. | The position of the methoxy group would influence the regioselectivity of subsequent reactions. |
Spectroscopic and Structural Elucidation Techniques in Dibenzofuran Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each aromatic proton, with their chemical shifts influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group. The methoxy group itself would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. nih.gov The aromatic protons would exhibit complex splitting patterns (doublets, doublets of doublets) based on their position and coupling with neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom attached to the methoxy group would resonate at a characteristic downfield shift. For instance, in a related dibenzofuran (B1670420) aldehyde precursor, the methoxy carbon appears at δ 56.1 ppm. nih.gov The carbons of the aromatic rings would appear in the typical region of δ 100-160 ppm. The carbon bearing the nitro group is expected to be significantly deshielded. In a similar methoxy-nitrodibenzofuran structure, aromatic and heterocyclic carbons have been observed at shifts including δ 96.7, 108.3, 112.9, 115.4, 120.5, 122.4, 129.6, 133.6, 144.9, 154.3, 160.3, and 162.0 ppm. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a Methoxy-Nitrodibenzofuran Aldehyde Precursor nih.gov
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H | 10.51 (s, 1H), 8.42 (s, 1H), 8.29 (s, 1H), 7.93 (d, J = 8.6 Hz, 1H), 7.16 (d, J = 1.9 Hz, 1H), 7.08 (dd, J = 2.0, 8.7 Hz, 1H), 3.95 (s, 3H) |
| ¹³C | 188.2, 162.5, 160.6, 157.2, 147.5, 129.9, 127.8, 122.7, 120.9, 115.3, 113.7, 108.7, 96.8, 56.1 |
| Data for 7-methoxy-3-nitrodibenzo[b,d]furan-4-carbaldehyde in CDCl₃. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Compound Identification
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), in particular, provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula.
For 4-Methoxy-1-nitro-dibenzofuran (C₁₃H₉NO₄), the expected exact mass can be calculated. While direct HRMS data for this specific isomer is not cited, the analysis of a closely related precursor, 4-(2-bromo-5-methoxyphenoxy)-2-nitrobenzaldehyde, illustrates the utility of the technique. Its sodium adduct [M+Na]⁺ was calculated to have a mass of 373.9635 and was experimentally found at 373.9610, confirming its elemental composition of C₁₄H₁₀BrNNaO₅. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. The fragmentation pattern in the mass spectrum would further provide structural information, with expected losses of the nitro group (NO₂) and methoxy group (CH₃O).
Table 2: Example of HRMS Data for a Dibenzofuran Precursor nih.gov
| Compound | Formula | Ion | Calculated m/z | Found m/z |
| 4-(2-bromo-5-methoxyphenoxy)-2-nitrobenzaldehyde | C₁₄H₁₀BrNO₅ | [M+Na]⁺ | 373.9635 | 373.9610 |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute conformation of the molecule. For chiral molecules, it can establish the absolute stereochemistry.
While this compound is achiral, X-ray crystallography would confirm the planarity of the dibenzofuran ring system and the precise orientation of the methoxy and nitro substituents relative to the rings. Although no crystal structure for this compound is available in the searched literature, studies on other substituted dibenzofurans have successfully used this technique to establish the position of substituents. ugr.es The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a detailed 3D model of the molecule. For related biphenyl (B1667301) derivatives, X-ray diffraction has been used to study the dihedral angles between the aromatic rings and the stabilizing intermolecular interactions within the crystal lattice. researchgate.net
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The nitro group (NO₂) typically shows two strong stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.com The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-O stretching of the methoxy group's aryl-ether bond would appear in the 1275-1200 cm⁻¹ region. Additionally, C-C stretching vibrations within the aromatic rings would be observed in the 1600-1400 cm⁻¹ range. libretexts.org
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 |
| Nitro (Ar-NO₂) | Symmetric Stretch | 1360 - 1290 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Methoxy (Ar-O-CH₃) | C-O Stretch | 1275 - 1200 |
| Aromatic C=C | In-ring Stretch | 1600 - 1400 |
Electronic Absorption and Emission Spectroscopy (UV/Vis, Fluorescence) for Photophysical Characterization
Ultraviolet-visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated aromatic systems. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light.
The UV/Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions within the extended aromatic system. The presence of the methoxy and nitro groups significantly influences the absorption maximum (λ_max). Research on a related methoxy-substituted nitrodibenzofuran (MeO-NDBF) derivative showed an absorption maximum at 355 nm, a significant red-shift compared to the unsubstituted nitrodibenzofuran (NDBF) at 320 nm. nih.gov This bathochromic shift is attributed to the electron-donating effect of the methoxy group extending the conjugation. nih.gov The molar extinction coefficient (ε) is also expected to be high due to the aromatic nature of the chromophore. nih.gov
The fluorescence properties of dibenzofuran derivatives are of significant interest. acs.orgacs.org While nitroaromatic compounds are often weak emitters due to efficient non-radiative decay pathways, the specific photophysical properties, including quantum yield and fluorescence lifetime, would require experimental measurement. These characteristics are crucial for applications such as the development of fluorescent probes or photosensitive materials. nih.gov
Chromatographic Methods for Purification and Analysis (e.g., TLC, LC-MS)
Chromatographic techniques are essential for the separation, purification, and analysis of organic compounds from reaction mixtures.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. For the purification of methoxy-nitrodibenzofuran derivatives, TLC is routinely used with solvent systems such as mixtures of hexanes and ethyl acetate (B1210297). nih.gov
Column Chromatography: This is the primary method for purifying gram-scale quantities of organic compounds. In the synthesis of precursors to methoxy-nitrodibenzofuran derivatives, silica (B1680970) gel column chromatography is employed effectively. nih.gov The choice of eluent, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is optimized to achieve good separation of the desired product from impurities. For example, a 5:1 (v/v) mixture of hexanes and ethyl acetate was used to purify a key intermediate. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful analytical technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is invaluable for analyzing complex mixtures, confirming the presence and purity of the target compound, and identifying byproducts. In the context of dibenzofuran research, LC-MS is used to analyze peptide fragments containing the dibenzofuran moiety. acs.org
Table 4: Chromatographic Methods in the Study of Methoxy-Nitrodibenzofuran Derivatives nih.gov
| Technique | Application | Adsorbent/Stationary Phase | Mobile Phase Example |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel | Hexanes/Ethyl Acetate (1:1, v/v) |
| Column Chromatography | Purification | Silica Gel | Hexanes/Ethyl Acetate (5:1, v/v) |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis and Identification | C18 | Acetonitrile/Water Gradient |
Computational and Theoretical Investigations of 4 Methoxy 1 Nitro Dibenzofuran
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a fundamental method for investigating the electronic structure and equilibrium geometry of molecules. sciengine.commdpi.com For 4-Methoxy-1-nitro-dibenzofuran, DFT calculations, typically using functionals like B3LYP or PBE0 combined with a basis set such as 6-311+G(d,p), are employed to find the molecule's lowest-energy conformation. mdpi.comresearchgate.net
The geometry optimization process systematically adjusts the positions of the atoms to minimize the total electronic energy, resulting in a prediction of the most stable three-dimensional structure. stackexchange.com These calculations would confirm the inherent planarity of the dibenzofuran (B1670420) core and determine the precise bond lengths, bond angles, and dihedral angles, particularly the orientation of the methoxy (B1213986) and nitro substituents relative to the aromatic rings. The methoxy group is expected to lie nearly coplanar with the ring to maximize π-donation, while the nitro group's orientation influences the degree of electronic conjugation.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: This table contains representative, theoretically-derived data based on analyses of similar molecular structures.
| Parameter | Predicted Value | Description |
|---|---|---|
| C-C (aromatic) | 1.39 - 1.41 Å | Average bond length within the benzene (B151609) rings. |
| C-O (furan) | ~1.37 Å | Bond length for the ether linkage in the furan (B31954) ring. |
| C-O (methoxy) | ~1.36 Å | Bond length between the aromatic ring and the methoxy oxygen. |
| C-N (nitro) | ~1.47 Å | Bond length between the aromatic ring and the nitro group nitrogen. |
| N-O (nitro) | ~1.22 Å | Average bond length for the oxygen atoms of the nitro group. |
| ∠COC (furan) | ~105° | Angle within the central furan ring. |
Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Frontier Orbital Theory
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept them. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich portion of the molecule: the methoxy-substituted benzene ring and the oxygen atom of the furan ring. Conversely, the LUMO would be concentrated on the electron-deficient nitro-substituted ring, a characteristic of nitroaromatic compounds. sciforum.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable, less stable, and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net The push-pull nature of the methoxy and nitro groups is predicted to significantly decrease the HOMO-LUMO gap compared to unsubstituted dibenzofuran.
Table 2: Predicted Frontier Molecular Orbital Energies Note: Values are hypothetical, based on trends observed in similar nitroaromatic systems.
| Property | Predicted Energy (eV) | Significance |
|---|---|---|
| EHOMO | -6.2 | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | -2.8 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly Time-Dependent DFT (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules before they are synthesized or isolated. acs.org
UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra. For this compound, these calculations would likely predict a strong absorption band in the UV region, corresponding to a π → π* transition. Due to the extended π-system and the intramolecular charge-transfer (ICT) character from the methoxy to the nitro group, this absorption maximum (λmax) is expected to be significantly red-shifted compared to simpler precursors. The predicted spectrum can be compared to the known properties of the closely related nitrodibenzofuran (NDBF) chromophore, which has an experimental extinction coefficient (ε) of 18,400 M⁻¹ cm⁻¹ and a λmax around 330 nm. instras.comresearchgate.net
Vibrational Spectroscopy (IR and Raman): DFT calculations can also compute vibrational frequencies. researchgate.net These theoretical frequencies, when properly scaled, can be used to assign the peaks in experimental Infrared (IR) and Raman spectra, confirming the presence of key functional groups like the nitro (asymmetric and symmetric stretches) and methoxy groups.
Reaction Mechanism Elucidation via Computational Transition State Analysis
DFT is widely used to explore the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. acs.org This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points, known as transition states (TS). acs.org
For this compound, a probable reaction is nucleophilic aromatic substitution (SNAr), where the nitro group activates the ring towards attack. mdpi.com Computational analysis could model the reaction with a model nucleophile.
Locating the Transition State: The geometry of the transition state for the formation of the Meisenheimer complex (the reaction intermediate) would be calculated. acs.org
Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate.
Regioselectivity: By comparing the activation energies for nucleophilic attack at different positions on the aromatic rings, the model can predict the most likely site of reaction, which is expected to be at the positions ortho or para to the nitro group. mdpi.comresearchgate.net
Such studies provide deep mechanistic insight that is often difficult to obtain through experimental means alone. mdpi.com
Assessment of Reactivity Descriptors and Electrophilicity/Nucleophilicity Indices
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. semanticscholar.org These indices help to classify molecules and predict their behavior in polar reactions.
Global Reactivity Descriptors: These properties describe the molecule as a whole. Key descriptors include electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). nih.govresearchgate.net The electrophilicity index, in particular, measures the stabilization in energy when the system acquires additional electronic charge. researchgate.net Given the potent nitro group, this compound is expected to be a strong electrophile with a high ω value. sciforum.net
Local Reactivity Descriptors: These indices pinpoint the most reactive sites within a molecule. The Fukui function (f(r)) and Parr functions (P(r)) are used to identify which atoms are most susceptible to either nucleophilic or electrophilic attack. sciforum.netsemanticscholar.org For this compound, these local analyses would quantify the high electrophilicity of the carbon atoms at the C2 and C4 positions (ortho and para to the nitro group), identifying them as the most probable sites for nucleophilic attack. researchgate.net
Table 3: Predicted Conceptual DFT Reactivity Indices Note: Values are representative for a strong electrophile based on literature for similar compounds.
| Index | Definition | Predicted Character | Significance |
|---|---|---|---|
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Moderately Soft | Measures resistance to change in electron distribution. nih.gov |
| Electrophilicity Index (ω) | ω = μ²/2η | High (> 3.0 eV) | Quantifies the capacity to accept electrons; classifies the molecule as a strong electrophile. researchgate.net |
| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | Low | Quantifies the capacity to donate electrons. |
Modeling of Photophysical Properties: Absorption and Emission Pathways
The photophysical properties of this compound are of particular interest due to its structural similarity to the nitrodibenzofuran (NDBF) chromophore, a highly efficient photolabile protecting group ("caging group"). instras.comresearchgate.net
Computational modeling using TD-DFT can elucidate the electronic transitions and subsequent de-excitation pathways.
Absorption: The primary electronic transition is modeled as a π → π* transition with significant intramolecular charge transfer (ICT) character. The electron-donating methoxy group enhances this effect, potentially increasing the molar extinction coefficient and the two-photon absorption cross-section. umn.edu
Emission and Photolysis: Following photoexcitation, the molecule can relax through various pathways. For NDBF derivatives, the key pathway is a photochemical reaction that leads to the cleavage of a bond, often releasing a protected bioactive molecule. instras.com Computational studies can model the excited-state potential energy surface to understand the mechanism of this "uncaging" reaction. The NDBF core is known for its exceptionally high quantum yield of photolysis (Φ ≈ 0.7), meaning that a high percentage of absorbed photons lead to the desired photochemical reaction. instras.comresearchgate.net The presence of the methoxy group is expected to maintain or even enhance this efficiency.
Non-Covalent Interactions and Intermolecular Forces (e.g., Hydrogen Bonding, C-H···π Interactions)
While covalent bonds define the molecule itself, non-covalent interactions govern how molecules interact with each other, influencing properties like crystal packing, solubility, and melting point. mdpi.com Computational methods can identify and quantify these weak forces. ucl.ac.ukscielo.org.mx
For this compound, several types of non-covalent interactions are predicted:
π-π Stacking: The planar, aromatic dibenzofuran cores can stack on top of one another, an interaction driven by electrostatic and dispersion forces.
C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between a C-H bond of one molecule and an oxygen atom (from either the nitro or methoxy group) of a neighboring molecule. mdpi.com
C-H···π Interactions: A C-H bond from one molecule can act as a hydrogen bond donor to the electron-rich π-cloud of an aromatic ring on an adjacent molecule. sciengine.commdpi.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Dibenzofuran |
| Nitrobenzene |
| Nitrodibenzofuran (NDBF) |
Applications in Chemical Synthesis and Advanced Materials Science
Development as a Photocleavable Protecting Group
Photocleavable or photoremovable protecting groups (PPGs), often called "caging" groups, are instrumental in chemical and biological sciences. sci-hub.senih.gov They allow chemists to mask a reactive functional group within a molecule, rendering it inert until its function is desired. sci-hub.senih.gov The removal of the protecting group, or "uncaging," is triggered by light, offering exceptional spatial and temporal control without the need for chemical reagents that could disrupt sensitive biological systems. sci-hub.senih.govnih.gov
Design Principles for Photoremovable Caging Groups
The design of effective photoremovable protecting groups hinges on several key principles. A primary requirement is a chromophore that efficiently absorbs light, ideally in a region that minimizes damage to other components of the system, such as biological tissues. umn.edu For applications in living systems, this often means utilizing two-photon absorption (2PA), where two lower-energy (e.g., near-infrared) photons are absorbed simultaneously to initiate cleavage, offering deeper tissue penetration and lower phototoxicity. umn.eduacs.org
The nitrodibenzofuran (NDBF) scaffold, to which 4-Methoxy-1-nitro-dibenzofuran belongs, was developed as a more conjugated version of the classical o-nitrobenzyl (ONB) group. acs.org This extended conjugation is a core design principle aimed at enhancing both one-photon and two-photon absorption cross-sections. acs.orgumn.edu The introduction of electron-donating substituents, such as a methoxy (B1213986) group, is a strategic modification intended to further tune the photophysical properties. nih.govumn.edu This substitution can shift the absorption maximum to longer wavelengths (a bathochromic shift) and increase the two-photon action cross-section, a measure of the efficiency of a two-photon-induced event. nih.govumn.edu An ideal PPG should also exhibit a high quantum yield for photolysis, meaning a high percentage of absorbed photons lead to the desired cleavage event, and its photochemical byproducts should be non-toxic and not interfere with the system under study. nih.gov
Application in Solid Phase Peptide Synthesis (SPPS) and Biomolecule Caging
The this compound moiety has been successfully developed into a protecting group for use in Solid Phase Peptide Synthesis (SPPS), a cornerstone technique for creating synthetic peptides. nih.govacs.org Specifically, a derivative, Fmoc-Cys(MeO-NDBF)-OH, was synthesized to protect the thiol group of the amino acid cysteine. nih.govacs.org This protected cysteine building block can be incorporated into growing peptide chains using standard SPPS procedures. nih.govacs.org
The ability to mask the highly reactive thiol group is crucial during peptide synthesis. Once the desired peptide is assembled, the MeO-NDBF group can be removed with light. nih.gov This technique has been used to prepare "caged" versions of biologically active peptides, such as a precursor to the yeast mating pheromone a-Factor and a fragment from the C-terminus of the K-Ras protein. nih.gov These caged peptides remain inactive until they are irradiated. Upon light-induced uncaging, the free thiol is revealed, activating the peptide's biological function. This was demonstrated by irradiating an NDBF-caged peptide in the presence of the enzyme farnesyltransferase, which then successfully modified the uncaged peptide. acs.org This light-activated control is particularly valuable for studying cellular processes with high precision. nih.govacs.org
Comparative Studies with Other Photolabile Protecting Groups
The performance of the this compound (MeO-NDBF) protecting group has been evaluated against more conventional photolabile groups, primarily those based on o-nitrobenzyl (ONB) and nitroveratryl (NV). sci-hub.senih.govacs.org
Studies show that NDBF-based protecting groups exhibit significantly faster rates of UV photolysis compared to NV-protected molecules. sci-hub.senih.gov This increased efficiency is due to a much larger quantum yield. For instance, a peptide protected with MeO-NDBF uncaged 25-fold faster than a similar peptide protected with an NV group. nih.gov The quantum yield for a peptide containing an MeO-NDBF-protected cysteine was determined to be 0.53, while the corresponding NV-protected peptide had a quantum yield of just 0.023. sci-hub.se The parent NDBF group (without the methoxy substituent) showed an even higher quantum yield of 0.70. sci-hub.se
While the addition of the methoxy group to the NDBF core slightly decreased the quantum yield compared to the parent NDBF, it conferred other advantages. sci-hub.senih.gov The methoxy substituent shifted the absorption maximum from 320 nm (for NDBF) to 355 nm (for MeO-NDBF). nih.gov More importantly, it significantly improved the two-photon (TP) activation properties. Peptides protected with MeO-NDBF uncaged at a rate 3.6 times greater than those with the parent NDBF group upon two-photon irradiation at 800 nm. nih.gov The two-photon action cross-section, a key metric for TP efficiency, was measured to be between 0.71 and 1.4 Göppert-Mayer (GM) units for MeO-NDBF, a notable improvement that makes it highly suitable for biological experiments in living cells and tissues. nih.govacs.org
| Protecting Group | Max Absorption (λmax) | Quantum Yield (Φ) | Two-Photon Action Cross-Section (δu) | Reference |
| MeO-NDBF | 355 nm | 0.53 | 0.71 - 1.4 GM | sci-hub.senih.gov |
| NDBF | 320 nm | 0.70 | Lower than MeO-NDBF | sci-hub.senih.gov |
| Nitroveratryl (NV) | ~350 nm | 0.023 | Low | sci-hub.senih.gov |
| o-Nitrobenzyl (ONB) | ~280 nm | High (one-photon) | Very Low | acs.org |
Role as a Synthetic Intermediate for Novel Heterocyclic Architectures
Beyond its use as a protecting group, the this compound scaffold is a valuable synthetic intermediate for constructing more complex heterocyclic molecules. The nitro group (NO₂) and the dibenzofuran (B1670420) core provide reactive sites for further chemical transformations.
Research has demonstrated that nitrodibenzofurans can be readily converted into aminodibenzofurans through reduction, for example, using stannous chloride and concentrated HCl. iosrjournals.org The resulting amino group can then serve as a handle for a wide range of subsequent reactions, such as amide bond formation. iosrjournals.org This has been used to synthesize series of novel N-(dibenzo[b,d]furan-1-yl) substituted amides. iosrjournals.org Furthermore, functionalized 4-nitro-dibenzofurans have been used as precursors to create novel benzofuro-indoles, demonstrating their utility in building fused heterocyclic systems. researchgate.net The reduction of nitroarenes, like this compound, is a key step in accessing nitrosoarene reactive intermediates, which are powerful in forming new carbon-nitrogen bonds for the synthesis of complex N-heterocycles. uic.edu These synthetic routes open pathways to new classes of compounds with potentially interesting biological or material properties. iosrjournals.orgresearchgate.net
Exploration in Advanced Material Development
The inherent photophysical properties of the dibenzofuran core make its derivatives, including this compound, attractive candidates for the development of advanced organic materials, such as those used in luminescent devices and organic electronics. researchgate.netekb.eg
The rigid, planar structure and extended π-conjugation of dibenzofuran are conducive to strong light absorption and emission. acs.org The functionalization of the dibenzofuran skeleton with various substituents allows for the fine-tuning of its electronic and optical properties, including emission color and quantum yield. researchgate.netrsc.org This tunability is critical for creating materials with specific characteristics for applications like organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.net
Photophysical Properties Relevant to Material Science
The photophysical properties of substituted dibenzofurans are central to their application in materials science. Key parameters include the absorption and emission wavelengths, fluorescence quantum yield (the efficiency of light emission), and excited-state lifetime. rsc.orgbeilstein-journals.org
For this compound, the methoxy group acts as an electron-donating group, while the nitro group is a strong electron-withdrawing group. This "push-pull" arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon often associated with interesting photophysical behaviors, including large Stokes shifts (the difference between absorption and emission maxima) and sensitivity of the emission to the local environment (solvatochromism). researchgate.net
Structure-Property Relationships for Optoelectronic Applications
The specific arrangement of functional groups on the dibenzofuran core in this compound dictates its electronic and photophysical properties, making it a molecule of interest for advanced materials science. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, mediated by the rigid and conjugated dibenzofuran scaffold, gives rise to distinct characteristics relevant for optoelectronic applications.
The dibenzofuran unit itself provides a rigid, planar, and electron-rich backbone that contributes to high thermal stability and favorable charge-transport properties, which are crucial for applications in devices like organic light-emitting diodes (OLEDs). The modification of this core with specific substituents allows for the fine-tuning of its electronic behavior. In general, the introduction of electron-donating or electron-withdrawing groups can modulate the optoelectronic properties of dibenzofuran derivatives.
In the case of this compound, the molecule possesses a strong intramolecular donor-acceptor character. The methoxy group (-OCH₃) at the 4-position acts as an electron-donating group (donor), increasing the electron density of the aromatic system. Conversely, the nitro group (-NO₂) at the 1-position is a powerful electron-withdrawing group (acceptor). This donor-acceptor substitution pattern across the conjugated dibenzofuran system can lead to the formation of a charge-transfer complex, which significantly influences the compound's absorption and emission properties. Such characteristics are highly desirable for materials used in organic electronics. google.com
Research on related methoxy-substituted nitrodibenzofuran compounds has demonstrated the significant impact of the methoxy group on photophysical properties. The introduction of a methoxy substituent to a nitrodibenzofuran (NDBF) core has been shown to increase the maximum absorption wavelength (λmax) from 320 nm to 355 nm. nih.gov This bathochromic (red) shift indicates a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a direct consequence of the electronic influence of the methoxy group.
Furthermore, studies on other substituted dibenzofuran derivatives confirm these structure-property principles. For instance, dibenzofuran α-amino acids bearing electron-rich substituents have been found to possess excellent quantum yields, ranging from 0.49 to 0.62, resulting in high brightness. acs.orgnih.gov This highlights the general principle that electron-donating groups can enhance the fluorescence properties of the dibenzofuran core.
The specific combination of the methoxy and nitro groups in this compound is designed to enhance properties relevant to optoelectronics. For example, a methoxy-substituted NDBF derivative used as a photoremovable protecting group was noted for its improved two-photon action cross-section, with values recorded between 0.71–1.4 GM. acs.org This efficiency in two-photon absorption is a key parameter for applications in high-resolution imaging and data storage. The enhanced properties are attributed to the expanded π-electron system and the donor-acceptor nature of the substituted dibenzofuran. researchgate.net
The following table summarizes the photophysical properties of a parent nitrodibenzofuran (NDBF) and its methoxy-substituted analogue (MeO-NDBF), illustrating the structure-property relationship.
| Compound | Max Absorption (λmax) | Two-Photon Action Cross-Section (GM) | Key Substituents |
| Nitrodibenzofuran (NDBF) | 320 nm nih.gov | ~0.6 GM researchgate.net | Nitro group |
| Methoxy-Nitrodibenzofuran (MeO-NDBF) | 355 nm nih.gov | 0.71–1.4 GM acs.org | Methoxy group, Nitro group |
Data sourced from studies on analogous nitrodibenzofuran systems.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The current synthesis of 4-Methoxy-1-nitro-dibenzofuran involves a multi-step process. nih.gov While effective, there is considerable scope for the development of more novel and sustainable synthetic routes. Future research in this area is likely to focus on several key aspects:
Greener Synthesis: Exploring more environmentally friendly methods for the synthesis of dibenzofuran (B1670420) derivatives is a key area of future research. acs.orgpatsnap.com This could involve the use of less hazardous reagents and solvents, as well as developing catalytic systems that are more efficient and recyclable. Visible-light-promoted synthesis, which utilizes an organic photosensitizer, presents a promising eco-friendly alternative for constructing the dibenzofuran core. acs.org
Catalytic C-H Activation/C-O Cyclization: Palladium-catalyzed phenol-directed C-H activation/C-O cyclization is a powerful tool for the synthesis of dibenzofurans. nih.gov Future work could focus on adapting and optimizing this methodology for the specific synthesis of this compound, potentially leading to higher yields and fewer synthetic steps.
Flow Chemistry: The application of continuous flow reactors could offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, particularly for nitration reactions. google.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Visible-Light-Promoted Cyclization | Eco-friendly, mild conditions. acs.org | Development of efficient photosensitizers for the specific substrate. |
| Palladium-Catalyzed C-H Activation | High efficiency, atom economy. nih.gov | Catalyst optimization and substrate scope expansion. |
| One-Pot Tandem Reactions | Reduced waste, time, and cost. | Design of compatible reaction sequences. |
| Continuous Flow Synthesis | Enhanced safety, scalability, and control. google.com | Reactor design and optimization for nitration and cyclization steps. |
Advanced Mechanistic Investigations of Photochemical Processes and Light-Controlled Release
The utility of this compound as a photolabile protecting group is intrinsically linked to its photochemical properties. nih.govacs.orgnih.govsci-hub.se While its efficacy has been demonstrated, a deeper mechanistic understanding of the photochemical processes involved in the cleavage of the protecting group is crucial for its future optimization and application.
Future research should aim to:
Elucidate the Excited-State Dynamics: Employing time-resolved spectroscopic techniques, such as transient absorption and fluorescence spectroscopy, can provide detailed insights into the electronic excited states involved in the photolysis of this compound. scispace.com This will help in understanding the factors that govern the efficiency of the uncaging process.
Investigate the Role of the Methoxy (B1213986) Group: The methoxy substituent is known to influence the photochemical properties of nitroaromatic compounds. nih.gov Systematic studies are needed to precisely quantify the effect of the methoxy group on the absorption spectrum, quantum yield of photolysis, and the kinetics of the release of the protected molecule.
Explore Two-Photon Absorption (TPA) Mechanisms: this compound has shown a notable two-photon action cross-section, making it suitable for applications requiring high spatial and temporal control. nih.govacs.orgnih.gov Advanced theoretical and experimental studies are required to fully understand the structure-property relationships that govern its TPA efficiency. This knowledge will be instrumental in designing next-generation photolabile protecting groups with even larger TPA cross-sections.
Computational Modeling: High-level quantum chemistry calculations can be employed to model the potential energy surfaces of the ground and excited states, providing a theoretical framework to understand the reaction pathways and identify key intermediates in the photochemical release mechanism. mdpi.comnih.govnih.gov
| Photochemical Property | Investigative Technique | Research Goal |
| Excited-State Lifetime | Time-Resolved Spectroscopy scispace.com | Determine the kinetics of the uncaging process. |
| Quantum Yield of Photolysis | Actinometry | Quantify the efficiency of light-induced cleavage. |
| Two-Photon Action Cross-Section | Z-scan or two-photon excited fluorescence | Optimize for deep-tissue and high-resolution applications. nih.govacs.org |
| Reaction Mechanism | Computational Chemistry mdpi.comnih.govnih.gov | Identify intermediates and transition states of the photorelease. |
Rational Design of New Dibenzofuran-Based Functional Molecules with Tunable Properties
The dibenzofuran scaffold serves as a versatile platform for the design of new functional molecules with tailored properties. researchgate.netadvanceseng.commdpi.com Building upon the foundation of this compound, future research can focus on the rational design of novel derivatives with enhanced or entirely new functionalities.
Key areas for exploration include:
Tuning Photophysical Properties: By systematically modifying the substituents on the dibenzofuran core, it should be possible to fine-tune the absorption and emission properties. For example, the introduction of different electron-donating or electron-withdrawing groups could shift the absorption maximum to longer wavelengths, enabling the use of less phototoxic light sources.
Development of Orthogonal Protecting Groups: A significant challenge in complex chemical synthesis is the selective deprotection of multiple functional groups. The design of a series of dibenzofuran-based photolabile protecting groups with distinct absorption spectra would allow for the orthogonal removal of different protecting groups using specific wavelengths of light.
Fluorescent Probes and Sensors: The inherent fluorescence of the dibenzofuran core can be harnessed to develop fluorescent probes that report on specific biological events. For instance, a molecule could be designed where the fluorescence is quenched by the protecting group and is restored upon its photolytic removal, providing a real-time readout of the uncaging event.
Materials for Organic Electronics: Dibenzofuran derivatives have shown promise in the field of organic electronics. nih.govmdpi.com The rational design of new derivatives of this compound could lead to the development of novel materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
| Functional Goal | Design Strategy | Potential Application |
| Red-Shifted Absorption | Introduction of electron-donating groups. | Photochemistry with longer wavelength, less damaging light. |
| Orthogonal Deprotection | Synthesis of derivatives with non-overlapping absorption spectra. | Complex, multi-step synthesis. |
| Fluorescent Reporting | Integration of a fluorophore that is modulated by the protecting group. | Real-time monitoring of uncaging in biological systems. |
| Charge Transport Materials | Modification of the core to enhance π-conjugation and charge mobility. advanceseng.commdpi.com | Organic electronics. |
Exploration of Interdisciplinary Applications Beyond Current Scope in Chemical Methodology
While the primary application of this compound to date has been in the realm of chemical methodology, specifically as a photolabile protecting group for peptide synthesis, its unique properties open doors to a wide range of interdisciplinary applications. nih.govacs.orgnih.gov
Future research should explore the potential of this compound and its derivatives in fields such as:
Chemical Biology: The ability to release bioactive molecules with high spatial and temporal precision makes this compound an ideal tool for studying complex biological processes. sci-hub.seacs.org It could be used to control the activity of enzymes, signaling molecules, or even to deliver drugs to specific cells or tissues in a light-dependent manner.
Neuroscience: Light-controlled release of neurotransmitters or neuromodulators from caged precursors is a powerful technique for probing neural circuits. The favorable two-photon absorption properties of this compound make it a promising candidate for such applications, allowing for precise activation of neurons deep within brain tissue.
Materials Science: The incorporation of photolabile dibenzofuran derivatives into polymer networks could lead to the development of "smart" materials that change their properties in response to light. This could include materials that can be patterned with light, self-healing materials, or materials for controlled release applications.
Drug Delivery: The development of drug delivery systems that can be activated by light at a specific site in the body holds great promise for improving the efficacy and reducing the side effects of many therapies. Dibenzofuran-based photolabile linkers could be used to attach drugs to nanoparticles or other delivery vehicles, with the drug being released upon exposure to light.
| Interdisciplinary Field | Potential Application of this compound | Key Advantage |
| Chemical Biology | Light-activated release of enzyme inhibitors or signaling molecules. nih.govacs.org | Precise temporal and spatial control over biological processes. |
| Neuroscience | Two-photon uncaging of neurotransmitters in living brain tissue. | Deep tissue penetration and high spatial resolution. |
| Materials Science | Creation of photo-responsive polymers and surfaces. | Light-induced changes in material properties. |
| Drug Delivery | Site-specific release of therapeutic agents from a delivery vehicle. | Targeted therapy with reduced systemic toxicity. |
Q & A
Q. What are the key considerations for synthesizing 4-Methoxy-1-nitro-dibenzofuran, and how can methodological pitfalls be avoided?
Synthesis typically involves nitration of a methoxy-substituted dibenzofuran precursor. Key steps include:
- Precursor selection : Use 4-methoxy-dibenzofuran as the starting material to ensure regioselectivity during nitration.
- Nitration conditions : Employ mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration or ring degradation. Monitor reaction progress via TLC.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to byproduct formation. Validate purity via melting point analysis and HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- ¹H/¹³C NMR : Focus on distinguishing methoxy (-OCH₃, δ ~3.8–4.0 ppm) and nitro group effects (deshielding of adjacent protons, δ ~8.0–8.5 ppm). Compare with computed chemical shifts (DFT) for validation .
- FT-IR : Confirm nitro group presence via asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).
- Mass spectrometry : High-resolution ESI-MS ensures molecular ion ([M+H]⁺) matches theoretical m/z (±5 ppm).
Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular geometry?
- Use SHELXL for small-molecule refinement: Input initial coordinates from SHELXS/D solutions, then iteratively refine positional and anisotropic displacement parameters.
- Validate hydrogen bonding and nitro group orientation via difference Fourier maps. Cross-check with Hirshfeld surface analysis to resolve packing ambiguities .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) address discrepancies in experimental reactivity data for nitro-dibenzofuran derivatives?
- Reactivity modeling : Optimize the molecule’s geometry at the B3LYP/6-311+G(d,p) level. Compare frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Transition state analysis : Calculate activation barriers for nitro group reduction or methoxy demethylation. Validate against experimental kinetic data .
Q. What experimental design strategies minimize confounding variables in studying substituent effects on this compound’s photostability?
- Controlled irradiation : Use a solar simulator with calibrated UV-vis filters to isolate degradation pathways (e.g., nitro-to-nitrito rearrangement).
- Quenching studies : Introduce radical scavengers (e.g., TEMPO) to assess ROS-mediated degradation.
- Analytical cross-validation : Pair HPLC-MS for product identification with EPR to detect transient radical intermediates .
Q. How should researchers resolve contradictions in crystallographic and spectroscopic data for nitro-aromatic systems?
- Multi-method validation : Refine X-ray data with SHELXL and compare bond lengths/angles with gas-phase DFT-optimized structures.
- Dynamic effects : Account for temperature-dependent conformational changes (e.g., nitro group rotation) via variable-temperature NMR. Use solid-state NMR to probe crystal packing influences .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
